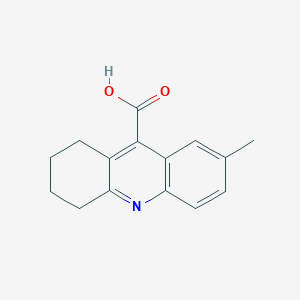

7-Methyl-1,2,3,4-Tetrahydroacridin-9-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

“7-Methyl-1,2,3,4-Tetrahydroacridin-9-carbonsäure” wird in der Proteomforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse der Proteinstruktur, Interaktionen und Modifikationen verwendet werden.

DNA-Interkalation

Die Verbindung wurde zur Synthese eines DNA-Interkalators verwendet . DNA-Interkalatoren werden verwendet, um sich zwischen die planaren stickstoffhaltigen Basen der DNA einzufügen. Dies kann dazu führen, dass sich die DNA entwindet und verlängert, was ihre Funktionalität beeinflusst und eine Methode zur DNA-Manipulation bietet.

Synthese von Molekülen für biologische Studien

Diese Verbindung ist an der Synthese von Molekülen für verschiedene biologische Studien beteiligt . Sie wurde bei der Synthese von zytotoxischen und insektiziden Aktivitäten von Harmin-Derivaten, Isochinolinen, β-Carbolinen und 3-Deazapurinen über oxidative Decarboxylierung verwendet .

Zytotoxische Bewertung

Die Verbindung wurde bei der zytotoxischen Bewertung von 1,3-Di- und 1,3,9-trisubstituierten β-Carbolinen verwendet . Diese Bewertungen sind entscheidend für die Entwicklung neuer Medikamente und Behandlungen, insbesondere im Bereich der Onkologie.

Chemische Forschung

Als chemische Verbindung mit einer bestimmten Summenformel (C15H15NO2) und einem Molekulargewicht (241,29) wird „this compound” in verschiedenen chemischen Forschungsanwendungen eingesetzt .

Pharmazeutische Forschung

Diese Verbindung wird als pharmazeutischer Sekundärstandard verwendet . Pharmazeutische Sekundärstandards sind authentifizierte, gut charakterisierte Arzneimittelsubstanzen, die zur Kalibrierung, Qualifizierung und Validierung analytischer Methoden in der pharmazeutischen Forschung und Qualitätskontrolle verwendet werden.

Wirkmechanismus

Target of Action

It is related to9-Acridinecarboxylic acid , which has been used to synthesize a DNA intercalator . DNA intercalators are agents that can insert themselves between the bases in DNA, disrupting the DNA structure and interfering with its normal function.

Mode of Action

If it acts similarly to 9-acridinecarboxylic acid, it may interact with dna byintercalation . This process involves the compound inserting itself between the DNA bases, which can disrupt the DNA structure and interfere with processes such as replication and transcription.

Biochemical Pathways

Dna intercalators can affect various pathways related toDNA replication and transcription . By disrupting the DNA structure, these processes can be inhibited, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Dna intercalators can lead tocell cycle arrest and apoptosis due to their disruptive effects on DNA structure and function.

Biochemische Analyse

Biochemical Properties

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The interaction between 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid and acetylcholinesterase is characterized by the inhibition of the enzyme’s activity, which can lead to increased levels of acetylcholine and enhanced cholinergic signaling .

Cellular Effects

The effects of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the compound’s ability to fit into the enzyme’s active site, thereby preventing the breakdown of acetylcholine . Furthermore, 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid over time in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, but it can undergo degradation over prolonged periods, particularly in the presence of light and oxygen . Long-term studies have shown that 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid vary with different dosages. At low doses, this compound can enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .

Transport and Distribution

The transport and distribution of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid in specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is critical for its activity. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of 7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid in these compartments can affect its function, including its ability to modulate gene expression and cellular metabolism .

Eigenschaften

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAJPSWHTFQIKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)